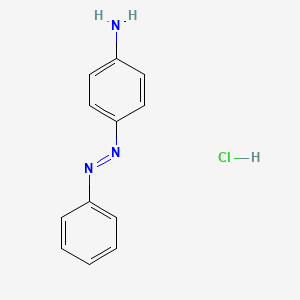

4-(Phenylazo)anilinium chloride

Beschreibung

Significance of Azo Compounds in Chemical and Biological Sciences

Azo compounds, characterized by the functional group -N=N-, are a cornerstone of synthetic chemistry. Their discovery in the mid-19th century revolutionized the dye industry, offering a vibrant and customizable palette of colors. cordless.io This class of compounds is defined by the presence of one or more azo groups connecting organic residues, which are typically aromatic structures. wisdomlib.org Their importance extends far beyond coloration, with applications in biomedical studies, organic synthesis, and materials science. cordless.iowisdomlib.org

In the realm of biological sciences, azo compounds are investigated for various potential applications. wisdomlib.org The versatility of their structure allows for the synthesis of a vast library of chemical species with promising biological features. uobabylon.edu.iq Furthermore, their unique electronic and optical properties make them valuable as chromogenic reagents for the detection of metal ions and as indicators in complexometric titrations. jchemrev.com

Historical Context of 4-Aminoazobenzene (B166484) Research

The study of 4-aminoazobenzene, also known as Aniline (B41778) Yellow, is intrinsically linked to the development of azo dyes. chemicalbook.com Early research focused on its synthesis and its application as a dye for various materials, including lacquers, varnishes, wax products, oil stains, and styrene (B11656) resins. chemicalbook.comchemotechnique.se Historically, it has also been used as an intermediate in the production of other dyes, such as acid yellow and indulines. chemotechnique.se Over time, research has expanded to investigate its chemical properties, reactivity, and potential applications in other scientific domains.

Role of 4-Aminoazobenzene Hydrochloride as a Research Focus and Intermediate

4-Aminoazobenzene hydrochloride serves as a pivotal compound in academic research due to its dual role as a subject of study and a versatile chemical intermediate. As a research focus, its properties and behavior are scrutinized to understand the fundamental aspects of azo chemistry. Its hydrochloride form, a yellow crystalline solid, is particularly useful in research settings due to its solubility in water and ethanol. guidechem.com

As an intermediate, 4-aminoazobenzene hydrochloride is a valuable building block for the synthesis of more complex molecules. ontosight.ai Its reactive amino group and the azo linkage allow for a variety of chemical modifications, leading to the creation of new dyes, polymers, and other functional materials. ontosight.airesearchgate.net This versatility makes it an essential tool for researchers exploring new frontiers in dye chemistry, polymer science, and materials science.

Interactive Data Table: Properties of 4-Aminoazobenzene Hydrochloride

| Property | Value |

| CAS Number | 3457-98-5 |

| Molecular Formula | C12H12ClN3 |

| Molecular Weight | 233.7 g/mol |

| Appearance | Dark red to Dark purple to Dark blue powder to crystal |

| Melting Point | 213 °C |

Note: The data in this table is compiled from various chemical suppliers and databases. guidechem.comcymitquimica.comtcichemicals.com

Structure

2D Structure

Eigenschaften

CAS-Nummer |

3457-98-5 |

|---|---|

Molekularformel |

C12H12ClN3 |

Molekulargewicht |

233.69 g/mol |

IUPAC-Name |

(4-aminophenyl)-phenyliminoazanium chloride |

InChI |

InChI=1S/C12H11N3.ClH/c13-10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11;/h1-9H,13H2;1H |

InChI-Schlüssel |

WMNTYZIRLUBHEE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N.Cl |

Andere CAS-Nummern |

3457-98-5 |

Piktogramme |

Irritant; Health Hazard |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Aminoazobenzene and Its Hydrochloride

Classical Synthesis Routes to 4-Aminoazobenzene (B166484)

The traditional methods for synthesizing 4-aminoazobenzene are well-established and widely practiced in organic chemistry.

Diazotization and Coupling Reactions

Diazotization and coupling reactions represent the most common approach for the synthesis of 4-aminoazobenzene and other azo dyes. researchgate.net This process begins with the conversion of a primary aromatic amine to a diazonium salt, which then couples with an aromatic amine.

The synthesis of 4-aminoazobenzene typically starts with the diazotization of aniline (B41778). byjus.com Aniline is treated with nitrous acid (HNO₂), which is usually generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong acid like hydrochloric acid (HCl), at a low temperature (0-5 °C) to form a benzenediazonium salt. byjus.comvedantu.com This diazonium salt is an electrophile and readily reacts with an electron-rich aromatic compound, in this case, another molecule of aniline, in a process known as azo coupling. quora.com The coupling occurs at the para-position of the aniline molecule to yield 4-aminoazobenzene, a yellow dye. vedantu.comquora.com

Diazotization: C₆H₅NH₂ + NaNO₂ + 2HCl → C₆H₅N₂⁺Cl⁻ + NaCl + 2H₂O vedantu.com

Azo Coupling: C₆H₅N₂⁺Cl⁻ + C₆H₅NH₂ → H₂NC₆H₄N=NC₆H₅ + HCl byjus.com

| Reactant/Reagent | Role in Synthesis |

| Aniline | Primary aromatic amine, both the source of the diazonium ion and the coupling component. |

| Sodium Nitrite | Source of nitrous acid for the diazotization reaction. byjus.com |

| Hydrochloric Acid | Provides the acidic medium for the formation of nitrous acid and the diazonium salt. byjus.com |

Aniline hydrochloride is frequently used in the synthesis of 4-aminoazobenzene. prepchem.comrsc.org It can be prepared by reacting aniline with concentrated hydrochloric acid. youtube.comnih.gov The use of aniline hydrochloride ensures the presence of an acidic medium, which is crucial for the stability of the diazonium salt formed during the diazotization step. google.com In some procedures, aniline hydrochloride is added directly to a mixture of diazoaminobenzene and aniline to facilitate the rearrangement to 4-aminoazobenzene. prepchem.comrsc.org The hydrochloride salt of 4-aminoazobenzene can be isolated as steel-blue needles, which can then be neutralized to obtain the free base. prepchem.com

Under certain reaction conditions, particularly when there is an excess of aniline and the medium is not strongly acidic, the benzenediazonium salt can react with aniline to form an intermediate called diazoaminobenzene. youtube.comwebsite-files.comgoogle.com This compound is a triazene and is often a non-isolated intermediate in the synthesis of 4-aminoazobenzene. nih.govresearchgate.net

Diazoaminobenzene can then be rearranged to the more stable 4-aminoazobenzene, an intramolecular electrophilic substitution. youtube.comyoutube.com This rearrangement is acid-catalyzed and is often facilitated by the presence of aniline hydrochloride. prepchem.comyoutube.com The reaction mixture is typically heated to promote the transformation. prepchem.com The mechanism involves the dissociation of diazoaminobenzene back into the benzenediazonium ion and aniline, followed by the electrophilic attack of the diazonium ion at the para-position of the aniline molecule. youtube.com

| Intermediate | Role in Synthesis |

| Diazoaminobenzene | A triazene formed from the reaction of benzenediazonium salt with aniline, which can rearrange to form 4-aminoazobenzene. youtube.comwebsite-files.com |

Reduction of Azo Compounds to Yield 4-Aminoazobenzene

An alternative synthetic route to 4-aminoazobenzene involves the reduction of other azo compounds. For instance, 4-nitroazobenzene can be selectively reduced to 4-aminoazobenzene. This method is particularly useful when the starting nitro-substituted azo compound is more readily available. The reduction of the nitro group to an amino group can be achieved using various reducing agents. The azo linkage (–N=N–) is generally stable under these conditions, allowing for the selective transformation of the nitro group. rsc.org

Bacterial azo reduction is another method that can be employed for the reductive cleavage of the azo linkage to form aromatic amines. nih.gov While this is often associated with the breakdown of azo dyes, it can also be a synthetic pathway. nih.gov Various catalytic systems, such as an iron/calcium chloride system, can be used for the reductive cleavage of azo compounds to yield the corresponding amines. organic-chemistry.org

Direct Amination of Azobenzene (B91143) Derivatives

Direct amination of azobenzene derivatives is a less common but viable method for the synthesis of 4-aminoazobenzene. This approach involves introducing an amino group directly onto the azobenzene backbone. The specific conditions and reagents for this transformation can vary, but it offers a potential route to 4-aminoazobenzene without proceeding through the classical diazotization and coupling pathway.

Conversion and Purification of 4-Aminoazobenzene Hydrochloride

The effective purification of 4-aminoazobenzene is crucial for its use as a chemical intermediate and in specialized applications. This typically involves the formation of its hydrochloride salt, which facilitates the removal of impurities, followed by conversion back to the free base.

The hydrochloride salt of 4-aminoazobenzene can be prepared through the reaction of 4-aminoazobenzene with hydrochloric acid. A common laboratory-scale synthesis involves the rearrangement of diazoaminobenzene in the presence of aniline and aniline hydrochloride. The reaction mixture is warmed, and upon completion, the product is precipitated. To obtain the hydrochloride salt, the crude 4-aminoazobenzene base is boiled in water, and hydrochloric acid is carefully added. Upon cooling, 4-aminoazobenzene hydrochloride crystallizes as steel-blue needles rsc.org.

Another method involves treating industrial-grade 4-aminoazobenzene with hydrochloric acid and distilled water. The mixture is stirred, and the resulting precipitate of 4-aminoazobenzene hydrochloride is collected by suction filtration and washed with a small amount of distilled water rsc.org. This process leverages the insolubility of the hydrochloride salt in water to separate it from water-soluble impurities.

To obtain the purified free base, 4-aminoazobenzene hydrochloride is treated with a base. One method involves boiling the hydrochloride salt in alcohol and adding concentrated ammonia dropwise until the solution turns light brown, indicating the formation of the free base. The purified 4-aminoazobenzene then separates as small yellow crystals upon the cautious addition of water and can be further purified by recrystallization from dilute alcohol rsc.org.

Alternatively, the washed hydrochloride crystals can be added to warm water (60-80 °C), followed by the addition of a sodium hydroxide solution to neutralize the mixture to a pH of 9-10. This causes the precipitation of 4-aminoazobenzene crystals, which are then collected by filtration rsc.org.

Further purification of the free base can be achieved through various recrystallization techniques. Suitable solvents for recrystallization include ethanol, carbon tetrachloride, a mixture of petroleum ether and benzene (B151609), or a methanol (B129727)/water mixture mpg.de.

The synthesis of 4-aminoazobenzene can result in several impurities, including unreacted starting materials like aniline, byproducts such as diazoaminobenzene, and various oxidation products. The purification process is designed to eliminate these contaminants.

The initial formation of 4-aminoazobenzene hydrochloride is an effective step in removing water-soluble impurities like aniline hydrochloride rsc.org. Washing the precipitated hydrochloride salt with water helps to further remove any residual aniline.

Diazoaminobenzene, being insoluble in cold ethanol, can be separated from 4-aminoazobenzene by dissolving the crude product in cold ethanol and filtering out the insoluble diazoaminobenzene rsc.org.

Oxidation products, which can color the final product, are often removed by treating a solution of the compound with activated carbon. The 4-aminoazobenzene is dissolved in a suitable solvent at an elevated temperature (60-80 °C), and granular activated carbon is added to adsorb the colored impurities. The solution is then filtered to remove the carbon, and the purified 4-aminoazobenzene is recovered by crystallization rsc.org. Multiple recrystallizations from ethanol can be performed to achieve a high purity product rsc.org.

Synthesis of Derivatized 4-Aminoazobenzenes

The 4-aminoazobenzene scaffold serves as a versatile platform for the synthesis of a wide array of derivatives with tailored electronic and optical properties. Functionalization can be achieved by modifying the aromatic rings or the amino group.

The introduction of functional groups onto the 4-aminoazobenzene molecule can be achieved through various organic reactions. The presence of the amino group and the two phenyl rings allows for a range of chemical transformations.

Modification of the Amino Group: The primary amino group can be readily modified. For instance, it can be acylated, alkylated, or used as a nucleophile in condensation reactions. A notable example is the conjugation of amino acids to N-hydroxy-4-aminoazobenzene, a metabolite of 4-aminoazobenzene. This process, known as aminoacylation, involves the enzymatic formation of an N-O-serine conjugate, which has been studied in the context of its biological activity.

Electrophilic Aromatic Substitution: The phenyl rings of 4-aminoazobenzene are susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. The position of substitution is directed by the existing substituents—the amino group and the azo group. The amino group is a strong activating group and directs ortho and para to itself.

Diazo Coupling Reactions: The amino group of 4-aminoazobenzene can be diazotized and then coupled with other aromatic compounds to synthesize bis-azobenzene derivatives. This strategy extends the conjugation of the system and has been employed in the synthesis of molecules with enhanced nonlinear optical properties. For example, compounds with extended π-systems have been synthesized starting from 4-aminoazobenzene, which is first diazotized and then coupled with another aromatic moiety.

"Push-pull" azobenzene dyes are characterized by the presence of an electron-donating group (the "push") and an electron-withdrawing group (the "pull") at opposite ends of the conjugated system. This architecture leads to interesting photochromic and nonlinear optical properties. The amino group in 4-aminoazobenzene serves as an excellent electron-donating group.

The synthesis of such dyes typically involves introducing an electron-withdrawing group onto the 4-aminoazobenzene scaffold. A common strategy is to start with a precursor that already contains the electron-withdrawing group and then form the azo bridge. For example, a substituted aniline containing an electron-withdrawing group can be diazotized and then coupled with an aniline derivative that will provide the electron-donating amino group.

Alternatively, 4-aminoazobenzene itself can be used as a starting material. For instance, the synthesis of 4-(4-nitrophenylazo)aniline, a classic push-pull dye also known as Disperse Orange 3, demonstrates this principle. In this case, 4-nitroaniline is diazotized and coupled with aniline. While not a direct derivatization of 4-aminoazobenzene, this highlights the general synthetic approach to creating push-pull systems within this class of compounds. The resulting molecule possesses a strong donor-acceptor character, with the amino group as the donor and the nitro group as the acceptor.

The photoisomerization properties of these push-pull azobenzenes are of significant interest. The introduction of push-pull substituents can shift the absorption spectrum towards the visible range and improve the efficiency of the photoisomerization process, making them suitable for applications in photoswitchable materials and devices.

Preparation of Bis-Aminoazobenzene Derivatives

The synthesis of molecules containing two aminoazobenzene units, known as bis-aminoazobenzene derivatives, has been explored for applications such as molecular switches and photosurfactants. These compounds often feature linkages that allow for cooperative or independent photoisomerization of the two azo units.

One reported synthesis involves the creation of bis(4-amino-2-bromo-6-methoxy)azobenzene derivatives. These molecules are of interest as potential red-light photoswitches. Their synthesis underscores the adaptability of the aminoazobenzene scaffold to include various substituents that modify their photochemical properties. While these specific derivatives form red-light-absorbing azonium ions only under highly acidic conditions (pH < 1), their neutral forms can undergo trans-to-cis photoisomerization with blue-green light, highlighting their potential use under physiological conditions.

Another approach focuses on creating mixed bis-azobenzene compounds for studying photocontrolled self-assembly. The design of these photosurfactants may involve synthesizing azobenzene units with terminal cationic and anionic groups, allowing for selective excitation of individual azobenzene moieties within the larger molecule.

Enzymatic Oligomerization Pathways

Enzymatic polymerization offers a green and highly specific alternative to traditional chemical polymerization methods. wikipedia.org Enzymes like peroxidases can catalyze the formation of polymers from monomeric units under mild conditions, typically at room temperature and in aqueous environments. wikipedia.org

Horseradish peroxidase (HRP), in the presence of hydrogen peroxide, is known to catalyze the oxidative polymerization of various aromatic compounds, particularly phenols and anilines. researchgate.neth-its.org The process generally involves the enzyme-mediated generation of radical species from the monomer, which then couple to form oligomers and polymers. wikipedia.org For phenol derivatives, such as 4-phenylazophenol, HRP has been successfully used to synthesize a novel photoactive azopolymer. researchgate.net Spectroscopic analysis of the resulting poly(4-phenylazophenol) showed that the coupling reaction occurs primarily at the ortho positions of the phenol ring, leading to a branched polyphenylene backbone with pendant azo groups. researchgate.net

Given that 4-aminoazobenzene possesses an aniline moiety, it is a potential substrate for similar enzymatic oligomerization catalyzed by oxidoreductases like HRP. The reaction would likely proceed via the oxidation of the aniline part of the molecule, leading to the formation of short-chain polymers or oligomers with new C-C or C-N bonds linking the 4-aminoazobenzene units.

Synthesis of Heteroarylbisazo Dyes

Heteroarylbisazo dyes are complex colorants containing two azo groups (–N=N–) and at least one heterocyclic ring system. The synthesis of these dyes often uses 4-aminoazobenzene as a starting material to introduce one of the azo linkages.

A general synthetic strategy involves the diazotization of 4-aminoazobenzene (p-aminoazobenzene) to create a diazonium salt. This reactive intermediate is then coupled with various heterocyclic compounds to form the final dye molecule. For example, novel arylbisazopyrazolo[1,5-a]pyrimidines have been synthesized starting from 4-aminoazobenzene. The process begins with the diazotization of 4-aminoazobenzene and its subsequent coupling with an active methylene compound like malononitrile. The resulting product can then be reacted with hydrazine hydrate to form a 3,5-diamino-4-arylbisazo-1H-pyrazole intermediate. This pyrazole derivative can be further diazotized and coupled with other reagents to produce a variety of complex heteroarylbisazo dyes.

Reaction Mechanisms and Pathways

The chemical reactivity of 4-aminoazobenzene is governed by its three key functional components: the azo group, the primary amino group, and the two phenyl rings. These sites are susceptible to oxidation, reduction, and substitution reactions.

Oxidation Reactions and Product Characterization

The oxidation of 4-aminoazobenzene can occur at the amino group or the azo linkage, depending on the oxidant and reaction conditions.

Enzymatic Oxidation: Enzymes like horseradish peroxidase (HRP) catalyze the oxidation of aromatic amines. nih.govrsc.org The mechanism typically involves the formation of a nitrogen-centered cation radical. nih.gov For some N-substituted aromatic amines, this radical can undergo further reactions, including N-dealkylation. nih.govrsc.org In the case of 4-aminoazobenzene, HRP-catalyzed oxidation would likely generate radical species that could couple to form oligomers, as discussed in the enzymatic oligomerization section.

Electrochemical Oxidation: The electrochemical oxidation of 4-aminoazobenzene and its derivatives has been studied, often in the context of creating conductive polymers. scientific.netresearchgate.net Cyclic voltammetry studies show that the aniline structure within poly(4-aminoazobenzene) retains its intrinsic electroactivity. scientific.netresearchgate.net The oxidation of related compounds like p-aminoacetanilide involves the generation of a p-quinone-diimine intermediate, which can then undergo dimerization and trimerization. researchgate.net A similar pathway can be envisioned for 4-aminoazobenzene, where oxidation of the amino group leads to reactive intermediates that subsequently polymerize.

Catalytic Oxidation: While the direct catalytic oxidation of 4-aminoazobenzene is less commonly detailed, studies on the oxidation of aniline provide insight. Aniline can be selectively oxidized to azoxybenzene or azobenzene using catalysts like CuCr₂O₄ or Ag/Fe₂O₃ nanoparticles with an oxidant such as H₂O₂. researchgate.netrsc.org A photocatalytic method using a {P₄Mo₆}-based crystalline catalyst has also been shown to convert aniline to azobenzene under visible light. nih.gov These reactions proceed through the coupling of aniline-derived intermediates.

Reduction Reactions to Form Amines and Other Derivatives

The most common reduction reaction of 4-aminoazobenzene involves the cleavage of the azo (–N=N–) bond. This transformation is significant as it breaks the chromophore and results in the formation of two separate aromatic amine molecules.

The complete reduction of 4-aminoazobenzene yields aniline and p-phenylenediamine (B122844). google.comgoogle.com This reductive cleavage can be achieved through various methods:

Catalytic Hydrogenation: This is a widely used method for reducing azo compounds. google.com Hydrogen gas is used in the presence of a metal catalyst (e.g., Palladium on carbon, Nickel) to cleave the azo bond. This method is often employed in industrial processes, for instance, in the production of p-phenylenediamine from p-aminoazobenzene. google.comgoogle.com

Chemical Reduction: A variety of chemical reducing agents can cleave the azo bond. Sodium borohydride (NaBH₄), often in the presence of a catalyst, is effective for the reduction of azo dyes. rsc.orgnih.gov Other systems, such as an Iron/CaCl₂ mixture, can achieve reductive cleavage of azo compounds via catalytic transfer hydrogenation. organic-chemistry.org

The reduction process is a key step in both the industrial synthesis of valuable amines and the biodegradation of azo dyes, where anaerobic bacteria utilize azoreductase enzymes to cleave the azo linkage. nih.gov

| Starting Material | Reaction | Key Reagents/Conditions | Major Products |

|---|---|---|---|

| 4-Aminoazobenzene | Azo Bond Cleavage | Catalytic Hydrogenation (e.g., H₂/Pd-C) or Chemical Reductants (e.g., NaBH₄, Fe/CaCl₂) | Aniline and p-Phenylenediamine |

Substitution Reactions Involving Amino and Sulfo Groups

The phenyl rings of 4-aminoazobenzene are susceptible to electrophilic aromatic substitution, a fundamental reaction in organic chemistry where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgmsu.edu The reactivity and orientation of substitution are strongly influenced by the existing substituents.

Influence of the Amino Group: The primary amino (–NH₂) group is a powerful activating group and an ortho-, para-director. libretexts.org This means it increases the electron density of the phenyl ring to which it is attached, making it more reactive towards electrophiles than benzene. It directs incoming electrophiles primarily to the positions ortho (adjacent) and para (opposite) to itself. In 4-aminoazobenzene, the para position is already occupied by the azo group, so substitution is directed to the ortho positions (C2 and C6).

Sulfonation: A key example of electrophilic aromatic substitution is sulfonation. Reacting 4-aminoazobenzene with sulfuric acid can lead to the introduction of a sulfonic acid (–SO₃H) group. The product 4-aminoazobenzene-4'-sulfonic acid is a well-known compound, indicating that under certain conditions, sulfonation occurs on the unsubstituted phenyl ring at the para position (C4'). chemicalbook.com This suggests that the unsubstituted ring is also sufficiently activated for substitution. The formation of 4-aminoazobenzene-3,4'-disulfonic acid is also known. nih.gov

| Ring | Key Substituent | Effect on Reactivity | Directing Influence | Favored Positions for Substitution |

|---|---|---|---|---|

| Ring A (with –NH₂) | Amino (–NH₂) | Strongly Activating | Ortho, Para-Director | Ortho (C2, C6) |

| Ring B (unsubstituted) | Azo (–N=N–Ar) | Deactivating | Ortho, Para-Director | Para (C4') |

The presence of a sulfo group, which is a deactivating and meta-directing group, would in turn influence any subsequent substitution reactions on that ring, making it less reactive and directing new substituents to the meta position relative to the sulfo group.

Spectroscopic and Structural Elucidation Studies

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within 4-Aminoazobenzene (B166484) hydrochloride. It provides valuable information on how factors like pH, solvent, and light exposure influence its molecular structure and behavior.

The UV-Vis absorption spectrum of 4-Aminoazobenzene and its derivatives is highly sensitive to changes in pH due to the protonation and deprotonation of the amino group and the azo bridge. In neutral and basic conditions, 4-Aminoazobenzene typically exhibits a strong absorption band corresponding to the π-π* transition of the trans-isomer. For instance, in neutral and basic solutions, some aminoazobenzene compounds display a strong intramolecular charge transfer band. nih.gov

Upon acidification, protonation occurs, leading to significant spectral shifts. For example, the titration of water-soluble amino[bis(ethanesulfonate)] azobenzene (B91143) derivatives with dilute HCl results in the decrease of the initial absorption peaks and the concomitant formation of a new strong absorption band at a longer wavelength, such as 529 nm. nih.gov This change corresponds to a sigmoidal titration profile and indicates the protonation of the molecule. nih.gov The presence of an isosbestic point, for example at 469 nm, suggests a clear equilibrium between the protonated and unprotonated forms. nih.gov

The protonation can occur at the amino group or one of the nitrogen atoms of the azo group. In strongly acidic media, like concentrated sulfuric acid, the visible bands around 500-520 nm may vanish due to the decomposition of dimers into diprotonated monomers, which possess bands at shorter wavelengths (400–417 nm). researchgate.net This highlights that the spectral changes are not only due to simple protonation but can also involve changes in aggregation state. researchgate.net The study of pH-dependent spectra is crucial for understanding the acidochromism of these compounds, which is their ability to change color with pH. nih.gov

4-Aminoazobenzene hydrochloride can undergo reversible photoisomerization between its trans and cis isomers upon irradiation with light of specific wavelengths. This process can be effectively monitored using UV-Vis spectroscopy. The trans isomer is generally more thermodynamically stable and has a strong π-π* absorption band at a specific wavelength. nih.govarxiv.org

Irradiation with UV light, typically around 365 nm, induces the trans-to-cis isomerization. researchgate.netresearchgate.net This is observed in the UV-Vis spectrum as a decrease in the absorbance of the trans-isomer's characteristic band and an increase in the absorbance at a different wavelength corresponding to the cis-isomer. researchgate.netnih.gov For example, under UV irradiation, the absorbance band of the trans isomer decreases, while the band for the cis isomer increases. nih.gov The reverse cis-to-trans isomerization can be triggered by irradiation with visible light (around 400-450 nm) or by thermal relaxation in the dark. nih.gov The kinetics of this thermal relaxation can also be followed by monitoring the change in absorbance over time. researchgate.net

The presence of different functional groups and the surrounding environment can influence the rate and efficiency of photoisomerization. For instance, the presence of a strong electron-donating amine group can shift the π→π* transition band to longer wavelengths, leading to an overlap between the transitions of the two isomers. researchgate.net

Solvatochromism refers to the change in the position, intensity, and shape of the absorption bands of a compound in response to the polarity of the solvent. 4-Aminoazobenzene and its derivatives exhibit significant solvatochromic behavior due to changes in solute-solvent interactions. researchgate.netrsc.org

The absorption spectra of aminoazobenzene dyes have been recorded in a variety of solvents, showing that the maximum absorption wavelength (λmax) is strongly dependent on the nature of the solvent. researchgate.netresearchgate.net A bathochromic (red) shift of the absorption maxima is often observed in solvents with higher proton acceptor ability and dipolarity/polarizability. researchgate.net This indicates that polar solvents stabilize the excited state more than the ground state. nih.gov

The solvatochromic behavior can be analyzed using linear solvation energy relationships, such as the Kamlet-Taft and Catalán models, which correlate the spectral shifts with solvent parameters like acidity, basicity, and dipolarity/polarizability. researchgate.netrsc.orgrsc.org These studies reveal that both nonspecific (dipolarity/polarizability) and specific (hydrogen bonding) solvent-solute interactions play a role in the observed spectral shifts. nih.govrsc.org

Table 1: UV/Vis Spectral Data of Aminoazobenzene in Various Solvents researchgate.net

| Solvent | λmax (nm) |

| Cyclohexane | 363 |

| Dioxan | 381 |

| Dichloromethane | 374 |

| Acetone | 386 |

| Ethanol | 387 |

| Butanol | 385 |

| DMSO | 403 |

This table is interactive. Click on the headers to sort the data.

UV-Vis spectroscopy is a valuable technique for monitoring the adsorption of 4-Aminoazobenzene onto various materials and its participation in host-guest interactions. Changes in the absorption spectrum can indicate the formation of complexes or the interaction of the dye with a surface.

For instance, the complexation of 4-aminoazobenzene with cucurbit nih.govuril (CB7) has been studied using UV-Vis spectroscopy. nih.gov The changes in absorption intensity upon the addition of the host molecule (CB7) allow for the determination of the association constant and thermodynamic parameters of the host-guest complex. nih.gov

Similarly, the interaction of aminoazobenzene dyes with liquid crystalline matrices has been investigated using polarized spectroscopy. researchgate.net The electronic absorption spectra of the dyes in the anisotropic matrix were red-shifted compared to isotropic organic solutions, indicating strong molecular interactions between the dye and the liquid crystal host. researchgate.net These guest-host interactions are crucial for applications in liquid crystal displays. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and the chemical environment of the atoms in 4-Aminoazobenzene hydrochloride.

Proton Nuclear Magnetic Resonance (¹H NMR) is instrumental in confirming the structure of 4-Aminoazobenzene hydrochloride and analyzing its protonation state. The chemical shifts of the protons in the ¹H NMR spectrum are sensitive to their electronic environment.

The ¹H NMR spectrum of 4-aminoazobenzene shows distinct signals for the aromatic protons on both phenyl rings, as well as a signal for the amino protons. chemicalbook.com The specific chemical shifts and coupling patterns allow for the unambiguous assignment of each proton to its position in the molecule.

Furthermore, ¹H NMR is a powerful tool for studying protonation events. Upon addition of an acid, the chemical shifts of the protons near the protonation site will change significantly. For example, in a study of water-soluble azobenzene derivatives, the incremental addition of hydrochloric acid caused all proton signals to undergo a downfield shift, indicating protonation. nih.govacs.org By monitoring these changes as a function of pD (the pH in a deuterium-based solvent), it is possible to determine the site of protonation and the pKa of the conjugate acid. nih.govacs.org This technique has been used to confirm that protonation can occur on the azo-bridge, which is supported by changes in the chemical shifts of the aromatic protons.

¹³C NMR and ¹⁵N NMR for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. ¹³C and ¹⁵N NMR, in particular, provide valuable insights into the carbon and nitrogen skeletons of 4-Aminoazobenzene hydrochloride.

¹⁵N NMR spectroscopy offers direct information about the nitrogen atoms in the azo linkage and the amino group. nih.govresearchgate.net The chemical shifts of the nitrogen atoms are indicative of their hybridization and involvement in bonding and tautomeric equilibria. researchgate.netnih.gov Studies on azobenzene and its derivatives have shown that the ¹⁵N chemical shifts can be used to distinguish between the cis and trans isomers of the azo group. nih.gov Furthermore, ¹⁵N NMR has been instrumental in studying the structure of enzyme-bound intermediates involving similar compounds, highlighting its utility in complex biological systems. nih.gov

Below is a table summarizing typical ¹³C NMR chemical shifts for 4-Aminoazobenzene.

| Carbon Atom | Chemical Shift (ppm) |

| C1' (C bearing N=N) | ~152 |

| C2', C6' | ~122 |

| C3', C5' | ~129 |

| C4' | ~130 |

| C1 (C bearing N=N) | ~143 |

| C2, C6 | ~124 |

| C3, C5 | ~114 |

| C4 (C bearing NH₂) | ~150 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Chemical Shift Changes and Their Correlation with Molecular Interactions

Changes in the chemical shifts observed in NMR spectra can provide significant information about molecular interactions, such as those occurring during host-guest complexation or in response to changes in the chemical environment.

The protonation of 4-Aminoazobenzene to form its hydrochloride salt leads to noticeable changes in the ¹H and ¹³C NMR spectra. chemicalbook.com These shifts are a direct consequence of the alteration in the electronic distribution upon the addition of a proton to the amino group. The study of these chemical shift changes helps in understanding the site of protonation and the resulting electronic rearrangements within the molecule.

Furthermore, the interaction of 4-Aminoazobenzene with host molecules, such as cucurbit massbank.euuril, has been investigated using ¹H NMR. nih.govacs.org The formation of an inclusion complex results in significant changes in the chemical shifts of the guest molecule's protons, indicating their entry into the host's cavity and the establishment of new intermolecular interactions. nih.govacs.org The magnitude of these chemical shift changes can be used to determine the association constant of the host-guest complex. acs.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups and probing the vibrational modes of a molecule.

Characterization of Functional Groups and Molecular Structure

The IR spectrum of 4-Aminoazobenzene hydrochloride displays characteristic absorption bands that confirm the presence of its key functional groups. researchgate.net The N-H stretching vibrations of the primary amino group (-NH₂) typically appear in the region of 3300-3500 cm⁻¹. libretexts.org The azo group (-N=N-) stretching vibration is observed in the 1487-1508 cm⁻¹ range. researchgate.net The aromatic C=C stretching vibrations from the phenyl rings give rise to bands in the 1450-1600 cm⁻¹ region. libretexts.org Additionally, C-H stretching and bending vibrations associated with the aromatic rings are also present. libretexts.org The presence of these characteristic bands provides strong evidence for the molecular structure of 4-Aminoazobenzene. researchgate.netresearchgate.net

A table of key IR absorption frequencies for 4-Aminoazobenzene is provided below.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H | 3205-3369 | Symmetric and antisymmetric stretching of the amino group. researchgate.net |

| C-H (aromatic) | ~3030 | Stretching vibrations. libretexts.org |

| N=N | 1487-1508 | Azo group stretching. researchgate.net |

| C=C (aromatic) | 1450-1600 | Ring stretching vibrations. libretexts.org |

Studies on Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonding can significantly influence the conformation and properties of a molecule. In derivatives of 4-Aminoazobenzene, particularly those with substituents capable of forming hydrogen bonds, IR spectroscopy is a valuable tool for their detection and characterization. researchgate.netamanote.com The formation of an intramolecular hydrogen bond typically leads to a red shift (a shift to lower frequency) and broadening of the stretching vibration band of the donor group (e.g., O-H or N-H). nih.gov The magnitude of this shift can provide an indication of the strength of the hydrogen bond. nih.gov While 4-Aminoazobenzene itself does not have strong intramolecular hydrogen bonds, studies on related molecules demonstrate the utility of IR spectroscopy in this area. researchgate.net

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. The mass spectrum of 4-Aminoazobenzene shows a molecular ion peak corresponding to its molecular weight. chemicalbook.comufz.denist.govufz.de The fragmentation pattern observed in the mass spectrum can reveal information about the stability of different parts of the molecule and help to confirm its structure. For instance, the cleavage of the C-N and N=N bonds can lead to characteristic fragment ions.

Circular Dichroism (CD) Spectroscopy for Host-Guest Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules and their interactions. While 4-Aminoazobenzene itself is not chiral, it can be used as a chromophoric guest in host-guest studies with chiral hosts. nih.gov The inclusion of the achiral guest into a chiral host can induce a CD signal, a phenomenon known as induced circular dichroism (ICD). nih.gov This ICD effect provides evidence for the formation of a well-defined host-guest complex and can be used to probe the chiral environment of the host's cavity. nih.gov Studies have shown that the binding of carcinogens like N-methyl-4-aminoazobenzene to DNA can induce conformational changes that are detectable by CD spectroscopy. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various facets of 4-aminoazobenzene (B166484) and related dyes.

Molecular Geometry Optimization (Trans and Cis Isomers)

Azobenzene (B91143) compounds are known for their ability to exist as two distinct geometric isomers: the more stable trans (E) form and the less stable cis (Z) form. DFT calculations are crucial for determining the optimized, lowest-energy geometries of these isomers.

Researchers have optimized the molecular geometry of 4-aminoazobenzene derivatives using DFT calculations, commonly employing the B3LYP functional with basis sets such as 6-31+G(d,p). nih.govresearchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles for both the trans and cis configurations. The trans isomer is generally found to be planar, while the cis isomer adopts a non-planar, three-dimensional structure. For example, a study on a related azobenzene molecule, 2-hydroxy-5-methyl-2'-nitroazobenzene (HMNA), showed that the trans isomer had a molecular size of 9.0 Å, while the cis form was more compact at 6.6 Å. nih.gov The isomerization from the trans to the cis state can be induced by light, and the reverse process can occur either thermally or photochemically. researchgate.net Computational studies have indicated that the thermal cis-to-trans isomerization for 4-aminoazobenzene likely proceeds through an inversion mechanism around one of the nitrogen atoms, whereas photoisomerization involves a rotational pathway. researchgate.net

| Property | Trans (E) Isomer | Cis (Z) Isomer |

|---|---|---|

| Stability | More stable | Less stable |

| Structure | Planar | Non-planar, 3D |

| Isomerization Pathway (Thermal) | Primarily inversion mechanism researchgate.net | |

| Isomerization Pathway (Photo) | Primarily rotational mechanism researchgate.net |

Energy Level Calculations (HOMO and LUMO Frontier Orbitals)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive and has higher polarizability, while a large gap indicates high stability. nih.gov

For 4-aminoazobenzene dyes, HOMO and LUMO energy levels have been computed using DFT methods. nih.govresearchgate.net These calculations help in understanding the intramolecular charge transfer characteristics of the molecule. The amino group (-NH₂) acts as an electron-donating ("push") group, raising the HOMO energy level, while other substituents can act as electron-withdrawing ("pull") groups, lowering the LUMO energy. This "push-pull" architecture is fundamental to the dye's properties. The calculated energy gap can be compared with experimental values derived from optical and electrochemical measurements. nih.govresearchgate.net

| Parameter | Significance |

|---|---|

| HOMO Energy | Represents the ability to donate an electron. |

| LUMO Energy | Represents the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity, stability, and the energy of electronic transitions. nih.gov A smaller gap often correlates with higher reactivity. tci-thaijo.org |

Investigation of Intramolecular Hydrogen Bonding

DFT calculations are also employed to investigate non-covalent interactions, such as intramolecular hydrogen bonds. In certain substituted 4-aminoazobenzene derivatives, a hydrogen bond can form, for instance, between a hydroxyl group on one phenyl ring and a nitrogen atom of the azo group (-N=N-). nih.govresearchgate.net The presence and strength of this bond can significantly influence the molecule's conformation, the stability of its isomers, and its photoisomerization mechanism. nih.govresearchgate.net

Theoretical methods like Atoms-In-Molecule (AIM) and Natural Bond Orbital (NBO) analysis can be used in conjunction with DFT to characterize these hydrogen bonds. researchgate.net AIM theory analyzes the electron density at specific points to determine the nature of the bond, while NBO analysis can quantify the stabilization energy arising from the charge transfer associated with the hydrogen bond. researchgate.net Studies have shown that the formation of a six-membered ring through intramolecular hydrogen bonding can enhance the stability of the molecule. mdpi.com

Analysis of Structural and Electronic Properties of Isomers and Metabolites

DFT provides a framework for a detailed analysis of the structural and electronic properties of both the cis and trans isomers of 4-aminoazobenzene. Key electronic properties that can be calculated include the dipole moment, chemical potential, and chemical hardness. researchgate.nettci-thaijo.org These parameters differ between the two isomers due to their distinct geometries. For instance, the change in dipole moment (Δμ) between the trans and cis forms can be computed to understand how polarity changes upon isomerization. researchgate.net

Furthermore, DFT can be used to study the properties of metabolites of 4-aminoazobenzene. By modeling the structures of potential metabolic products, researchers can predict their stability, reactivity, and electronic characteristics. This is crucial for understanding the molecule's behavior in biological systems. The electronic transitions also differ; for example, in one azobenzene derivative, the trans form was shown to exhibit a π → π* type transition, while the cis form showed an n → π* transition. nih.gov

Interpretation of Spectroscopic Data

Computational methods are invaluable for interpreting experimental spectroscopic data. Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) of molecules. nih.govresearchgate.net By computing the excitation energies and oscillator strengths, TD-DFT can assign the observed absorption bands to specific electronic transitions, such as the n→π* and π→π* transitions characteristic of azobenzenes. nih.gov

Similarly, DFT calculations can predict vibrational spectra (FT-IR and FT-Raman). researchgate.net By computing the harmonic vibrational frequencies, a theoretical spectrum can be generated. Comparing this with the experimental spectrum helps in assigning the observed vibrational modes to specific functional groups and bond movements within the molecule. researchgate.net For complex molecules, this theoretical validation is essential for accurate structural assignment. researchgate.net

Molecular Dynamics (MD) Simulations for Complex Structure Prediction

While DFT is excellent for studying static, optimized structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a view of conformational flexibility and interactions with the environment, such as a solvent or a biological macromolecule.

For a molecule like 4-aminoazobenzene, MD simulations can be used to predict its behavior in complex environments, such as its interaction with a protein binding site. By simulating the protein-ligand complex, MD can sample a wide range of conformations and calculate thermodynamic properties like the binding free energy. nih.gov This approach provides a more robust prediction of binding affinity than methods based on a single static structure because it incorporates the effects of molecular flexibility and entropy. nih.gov The analysis of MD trajectories can reveal stable and transient interactions, the role of water molecules, and the conformational changes that occur upon binding, thereby predicting the structure of the complex with greater accuracy. nih.gov

Semi-Empirical Methods (e.g., AM1) for Metabolite Studies

Semi-empirical quantum mechanical methods serve as a computationally efficient middle ground between highly accurate ab initio methods and classical molecular mechanics. These methods, such as AM1 (Austin Model 1), are derived from Hartree-Fock theory but incorporate approximations and parameters derived from experimental data to accelerate calculations. mdpi.com This makes them particularly suitable for studying large molecules, such as the metabolites of 4-aminoazobenzene, and for the initial stages of computational analysis in broader studies like Quantitative Structure-Activity Relationship (QSAR) investigations. mdpi.comresearchgate.net

In the context of metabolite studies, semi-empirical methods are often employed for the crucial step of geometry optimization. mdpi.com Before more complex and computationally expensive calculations can be performed to determine the electronic properties of a molecule, its most stable three-dimensional conformation must be found. The AM1 method, for instance, has been successfully used to obtain precise, optimized geometries for carcinogenic aromatic amines, a class to which 4-aminoazobenzene and its metabolites belong. mdpi.comresearchgate.net This initial optimization is a prerequisite for calculating the various molecular descriptors—such as electronic, thermodynamic, and topological parameters—that are subsequently used to build predictive models for biological activity. mdpi.com

The process typically involves:

Drawing the 2D structure of the metabolite.

Performing an initial geometry optimization using a molecular mechanics force field (e.g., MM+). researchgate.net

Refining the geometry using a semi-empirical method like AM1 to achieve a more precise structure. mdpi.comresearchgate.net

Using this optimized geometry as the basis for calculating a wide range of quantum-chemical and other descriptors for QSAR analysis. researchgate.net

This hierarchical approach balances the need for accuracy with computational feasibility, allowing for the screening and analysis of a large number of related compounds.

Correlations between Computational Parameters and Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies are founded on the principle that the biological activity of a chemical is directly related to its molecular structure and physicochemical properties. mdpi.com Computational chemistry is essential for these studies, as it provides the tools to calculate a vast array of molecular descriptors that can be correlated with experimental data on toxicity or efficacy. For carcinogenic aromatic amines like 4-aminoazobenzene, QSAR models are developed to predict their carcinogenicity based on calculated parameters, providing valuable information for risk assessment. mdpi.comnih.gov

The development of a QSAR model involves establishing a mathematical relationship between biological activity and calculated molecular descriptors. These descriptors fall into several categories:

| Descriptor Category | Description | Examples |

| Constitutional | Describes the molecular composition without regard to geometry or electronic structure. | Molecular Weight, Number of N atoms, Number of aromatic bonds |

| Topological | Describes atomic connectivity and molecular branching. | Wiener Index, Balaban Index |

| Geometrical | Describes the 3D size and shape of the molecule based on its optimized geometry. | Molecular Surface Area, Molecular Volume, Principal Moments of Inertia |

| Electrostatic | Describes the charge distribution within the molecule. | Dipole Moment, Partial Charges on Atoms |

| Quantum-Chemical | Describes the electronic properties derived from quantum mechanical calculations. | Energy of HOMO, Energy of LUMO, HOMO-LUMO Gap, Absolute Hardness |

This table illustrates the types of computational parameters frequently used in QSAR studies of aromatic amines. mdpi.comresearchgate.net

Research has shown that for aromatic amines, the ability to induce mutations and cancer is a critical endpoint for QSAR modeling. nih.gov Studies have successfully developed models that can discriminate between mutagenic and non-mutagenic, as well as carcinogenic and non-carcinogenic, aromatic amines. These models often identify descriptors related to molecular size, shape, and electronic properties (such as the energies of the highest occupied molecular orbital, E-HOMO, and the lowest unoccupied molecular orbital, E-LUMO) as being critical for predicting activity. nih.gov The predictive power of these QSAR models provides a reliable tool for the in silico characterization of risk posed by compounds in this class. nih.gov

Theoretical Studies on Tautomeric Equilibria (Azonium-Ammonium Tautomerism)

In acidic solutions, 4-aminoazobenzene (AAB) exhibits a fascinating tautomeric equilibrium between two protonated forms: the ammonium (B1175870) cation and the azonium cation. researchgate.netnih.gov This equilibrium is of fundamental importance as the different tautomers possess distinct electronic structures and, consequently, different spectral properties. Theoretical and experimental studies have been crucial in identifying and characterizing these species.

Protonation can occur at two primary sites: the terminal amino group (-NH2) or one of the nitrogen atoms of the azo bridge (-N=N-).

Ammonium Tautomer: Protonation of the amino group leads to the formation of an ammonium cation. In this form, the core azobenzene chromophore is less perturbed, and its absorption spectrum is expected to be similar to that of azobenzene itself. researchgate.net

Azonium Tautomer: Protonation of the β-nitrogen of the azo group (the one adjacent to the aminophenyl ring) results in an azonium cation. This creates a more extensively delocalized quinonoid-like structure, which significantly alters the electronic transitions. researchgate.net

Experimental studies using UV-visible spectroscopy in acidic media have confirmed the presence of this equilibrium. An unusual red shift in the absorption spectrum is observed upon acidification, which is indicative of the formation of the azonium tautomer. researchgate.netnih.gov Computational methods, including Cache-DFT, have been used to analyze and support these experimental findings. nih.gov

| Tautomeric Form | Site of Protonation | Experimental λmax (approx.) | Color of Solution |

| Ammonium Cation | Amino Group (-NH₂) | ~320 nm | Colorless/Pale Yellow |

| Azonium Cation | Azo Bridge (β-Nitrogen) | ~500 nm | Red/Violet |

This interactive table summarizes the key characteristics of the two tautomers of protonated 4-aminoazobenzene as identified in experimental studies. researchgate.net

The absorption maximum at approximately 320 nm is attributed to the ammonium cation, while the strong absorption band at around 500 nm is characteristic of the azonium cation. researchgate.net The existence of this equilibrium demonstrates that 4-aminoazobenzene acts as a multi-basic system where subtle changes in the molecular environment can favor one protonated form over the other.

Supramolecular Interactions and Host Guest Chemistry

Complexation with Cucurbiturils (e.g., Cucurbitnih.govuril, CB7)

The complexation of 4-aminoazobenzene (B166484) (4AA) with cucurbit nih.govuril (CB7) has been the subject of detailed investigation, revealing significant insights into their binding behavior.

The interaction between 4-aminoazobenzene and cucurbit nih.govuril (CB7) demonstrates a strong binding affinity, particularly in acidic conditions. nih.gov Studies using UV-visible spectroscopy and nuclear magnetic resonance (NMR) have determined a high binding constant (log K) of 4.9, indicating a stable complex formation. nih.govresearchgate.netbohrium.com In contrast, no significant association is detected in neutral solutions. nih.govresearchgate.net The stoichiometry of the complex is predominantly 1:1, as confirmed by methods such as the Job plot. researchgate.net This high affinity is considerably greater than that observed with other host molecules like β-cyclodextrin and p-sulfonatocalixarenes. nih.gov The strong binding is attributed to the encapsulation of the protonated form of 4-aminoazobenzene within the hydrophobic cavity of CB7. nih.gov

Table 1: Binding Affinity of 4-Aminoazobenzene with Host Molecules

| Host Molecule | Condition | Binding Constant (log K) | Reference |

|---|---|---|---|

| Cucurbit nih.govuril (CB7) | Acidic (pH 1) | 4.9 | nih.gov |

| Cucurbit nih.govuril (CB7) | Neutral (pH 7) | No association detected | nih.gov |

| β-Cyclodextrin | Acidic/Neutral | ~2.5 | nih.gov |

| p-Sulfonatocalix[n]arene | Acidic | ~2.5 | nih.gov |

The formation of the 4-aminoazobenzene-CB7 complex is an enthalpically driven process. nih.gov Isothermal titration calorimetry and van't Hoff analysis have been employed to determine the thermodynamic parameters of this complexation. nih.govresearchgate.net The change in enthalpy (ΔrH°) for the association is significantly negative, around -19 kJ/mol, indicating that the process is exothermic and energetically favorable. nih.govnih.govresearchgate.netbohrium.com Concurrently, the change in entropy (TΔrS°) is small and positive, approximately 9 kJ/mol, suggesting a minor increase in disorder upon complex formation. nih.govnih.govresearchgate.netbohrium.com This combination of a large negative enthalpy and a small positive entropy change results in a high binding constant and a stable host-guest complex. nih.gov

Table 2: Thermodynamic Parameters for 4-Aminoazobenzene-CB7 Complexation

| Thermodynamic Parameter | Value | Reference |

|---|---|---|

| ΔrH° | -19 kJ/mol | nih.govnih.gov |

| TΔrS° | 9 kJ/mol | nih.govnih.gov |

The pH of the solution plays a critical role in the complexation of 4-aminoazobenzene with CB7. A strong association is observed in acidic solutions (pH 1), where the amino group of 4-aminoazobenzene is protonated. nih.govacs.org This protonated guest molecule exhibits a high affinity for the CB7 cavity. nih.gov In contrast, at neutral pH (pH 7), no complexation is detected. nih.govacs.org This pH-dependent behavior highlights the importance of the electrostatic interactions between the protonated guest and the carbonyl portals of the CB7 host for stable complex formation. nih.gov The pKa value of the guest can be shifted upon inclusion within the cucurbituril, which can lead to enhanced binding. acs.org

Complexation with cucurbit nih.govuril can induce a trans-to-cis isomerization of the azobenzene (B91143) guest. nih.gov While the trans isomer of azobenzene is generally more stable, the encapsulation within the confined space of the CB7 cavity can stabilize the higher-energy cis conformation. nih.govresearchgate.net This phenomenon is attributed to favorable host-guest interactions, such as hydrogen bonding and ion-dipole interactions, between the cis-azobenzene and the CB7 host. nih.govresearchgate.net This induced isomerization is a significant finding, as it demonstrates the ability of a host molecule to alter the fundamental photochemical properties of a guest molecule. nih.gov

Inclusion Complexation with Cyclodextrins (e.g., ß-cyclodextrin)

The inclusion of 4-aminoazobenzene within cyclodextrins, particularly β-cyclodextrin (β-CD), has also been explored, revealing different interaction mechanisms compared to cucurbiturils.

The primary mechanism for the formation of an inclusion complex between 4-aminoazobenzene and β-cyclodextrin is through host-guest interactions. nih.gov The hydrophobic azobenzene portion of the guest molecule is encapsulated within the non-polar inner cavity of the β-cyclodextrin torus. oatext.com This process is driven by the release of high-energy water molecules from the cavity, leading to a more stable state. oatext.com In addition to hydrophobic interactions, other forces such as van der Waals and dipole-dipole interactions contribute to the stability of the complex. oatext.com The formation of these inclusion complexes can alter the physicochemical properties of 4-aminoazobenzene, including its solubility and stability. nih.gov The adsorption process can involve both surface adsorption and intraparticle diffusion, indicating a combination of chemical and physical interactions. mdpi.com

Selective Dye Removal Characterization

The selective removal of organic dyes from wastewater is a significant environmental challenge. Host-guest chemistry offers a promising solution by utilizing host molecules to selectively encapsulate and remove specific dye molecules like 4-aminoazobenzene.

Recent research has focused on the use of composite fiber adsorbent materials for this purpose. One such study involved the preparation of novel composite fibers composed of ε-polycaprolactone (PCL) and a beta-cyclodextrin-based polymer (PCD) through an electrospinning process. mdpi.comnih.govresearchgate.net These composite fibers have demonstrated a remarkable ability for the selective adsorption of 4-aminoazobenzene from aqueous solutions. mdpi.comnih.govresearchgate.net

The mechanism behind this selective removal is attributed to the host-guest interaction between the 4-aminoazobenzene molecule (the guest) and the cavity of the cyclodextrin (B1172386) polymer (the host). mdpi.comnih.gov The hydrophobic cavity of the β-cyclodextrin provides a suitable environment for the non-polar azobenzene portion of the dye molecule, leading to the formation of a stable inclusion complex. This encapsulation effectively removes the dye from the water.

The characterization of this dye removal process involved monitoring the decrease in the concentration of 4-aminoazobenzene in solution using UV-Vis spectroscopy at its maximum absorbance wavelength (375 nm). mdpi.com The efficiency of the dye removal was found to be dependent on the concentration of the PCD within the composite fiber, with a higher PCD content generally leading to a greater adsorption capacity. The dye removal efficiency for 4-aminoazobenzene was reported to reach up to 24.1 mg/g of the composite fiber material. mdpi.comnih.govresearchgate.net

Table 1: Dye Removal Efficiency of PCL/PCD Composite Fibers for 4-Aminoazobenzene

| Composite Fiber Composition | Dye Removal Efficiency (mg/g) |

|---|---|

| PCL/(10%)PCD | >0 |

| PCL/(20%)PCD | >0 |

| PCL/(30%)PCD | >0 |

| PCL/(40%)PCD | >0 |

| PCL/(50%)PCD | 24.1 |

Data sourced from studies on composite fiber adsorbents. mdpi.comnih.govresearchgate.net

Formation of Composite Host-Guest Systems

The formation of composite host-guest systems is a key strategy for harnessing the properties of host molecules like cyclodextrins in practical applications. In their pure form, many host molecules have limitations, but as part of a composite material, their functionality can be greatly enhanced.

The fabrication of the previously mentioned PCL/PCD composite fibers is a prime example of the formation of such a system. mdpi.comnih.govresearchgate.net This process involves dissolving both ε-polycaprolactone (PCL) and the beta-cyclodextrin-based polymer (PCD) in a suitable solvent to create a precursor solution. researchgate.net This solution is then subjected to electrospinning, a technique that uses an electric field to draw fine fibers from the liquid. As the solvent evaporates, a non-woven mat of composite fibers is formed. researchgate.net

The resulting composite material integrates the host (PCD) within a polymer matrix (PCL). This structure provides a high surface area for interaction with the guest molecule (4-aminoazobenzene) while also imparting mechanical stability to the adsorbent material, which is crucial for its application in wastewater treatment. mdpi.comnih.gov The formation of these composite fibers creates a system where the host-guest chemistry of cyclodextrin and 4-aminoazobenzene can be effectively utilized for selective dye removal. mdpi.com

Electrochemical Behavior and Redox Processes

Polarographic and Voltammetric Investigations (e.g., Differential Pulse Polarography, Cyclic Voltammetry)

The electrochemical behavior of derivatives of 4-Aminoazobenzene (B166484) has been extensively studied using a range of polarographic and voltammetric methods, including differential pulse polarography (DPP) and cyclic voltammetry (CV). nih.gov These techniques have proven effective for the quantitative determination of these compounds. For instance, N,N-dimethyl-4-amino-4′-sulfoazobenzene can be determined in the concentration range of 2–100 µmol l–1 by tast polarography, 0.2–100 µmol l–1 by DPP at a dropping mercury electrode, and 0.02–10 µmol l–1 by differential pulse voltammetry at a hanging mercury drop electrode. cas.cz The sensitivity of these methods can be enhanced through adsorptive accumulation on the electrode surface. cas.cz

Studies on 2'-halogenated derivatives of N,N-dimethyl-4-aminoazobenzene have shown that these compounds can be quantitatively determined at concentrations between 1 x 10⁻⁵ M and 1 x 10⁻⁷ M using DPP and CV. nih.gov The linear increase in current with concentration at lower concentrations makes DPP a viable method for quantitative analysis. tubitak.gov.tr The utility of voltammetric sensors has also been demonstrated for the simultaneous determination of food azo dyes, utilizing electrodes modified with electropolymerized 4-aminobenzoic acid. mdpi.com

Characterization of Redox Mechanisms in Various Media

The redox mechanism of 4-Aminoazobenzene derivatives is highly dependent on the pH of the medium. In aqueous-ethanol mixtures, the reduction of the azo linkage in 2'-halogeno-N,N-dimethyl-4-aminoazobenzene derivatives involves two electrons at a pH greater than 4, and four electrons at a pH less than 4. nih.gov Similarly, for N,N-dimethyl-4-amino-4′-sulfoazobenzene, a two-electron quasi-reversible reduction is observed at pH 12, while a four-electron, irreversible reduction occurs at pH 4. cas.cz The lower than expected number of electrons exchanged at pH 4 can be attributed to a semidine rearrangement of the intermediate hydrazo compound. cas.cz

The electrochemical oxidation of related compounds, such as 4-aminophenazone, has been shown to be an irreversible process across a pH range of 2.0. researchgate.net The proposed redox mechanisms are crucial for understanding the electrochemical behavior and for developing selective analytical methods.

Determination of Electrochemical Parameters

A comprehensive understanding of the electrochemical behavior of 4-Aminoazobenzene hydrochloride requires the determination of several key parameters that govern the redox processes.

Peak Potentials and pH Dependence

The peak potentials of 4-Aminoazobenzene derivatives are significantly influenced by the pH of the solution. For 2'-halogenated derivatives of N,N-dimethyl-4-aminoazobenzene, the peak potentials shift to more negative values as the pH increases. nih.govtubitak.gov.tr This linear relationship between the half-wave potential (E₁/₂) and pH is a common characteristic. tubitak.gov.tr Similarly, in the electrochemical oxidation of resorcinol (B1680541), a related aromatic compound, the oxidation peak potential shifts to less positive values with increasing pH, indicating proton involvement in the reaction. nih.gov

Table 1: pH Dependence of Peak Potential for N,N-dimethyl-4-amino-4′-sulfoazobenzene

| pH | Peak Potential (V) |

| 4 | -0.6 |

| 12 | [Data not available] |

Standard Rate Constants and Diffusion Coefficients

The kinetics of the electrode reactions are characterized by the standard rate constant (kₛ) and the diffusion coefficient (D). For 2'-halogenated derivatives of N,N-dimethyl-4-aminoazobenzene, the standard rate constants have been determined using the Nicholson and Laviron techniques, the latter of which accounts for adsorption phenomena. nih.gov The diffusion coefficients for these compounds were calculated from cyclic voltammetric data using a method developed by Garrido. nih.gov Chronoamperometric measurements are also employed to estimate the apparent diffusion coefficient of analytes like hydrochlorothiazide (B1673439) at modified electrodes. nih.gov For the electro-oxidation of 4-aminophenazone, a standard heterogeneous rate constant (k⁰) of 2.145 x 10³ s⁻¹ has been reported. researchgate.net In the case of resorcinol, the diffusion coefficient was estimated to be 2.83 × 10⁻⁴ cm² s⁻¹. nih.gov

Adsorption Phenomena and Surface Excess Values

Adsorption plays a significant role in the electrochemical behavior of 4-Aminoazobenzene derivatives. tubitak.gov.tr The presence of adsorption can be identified by characteristics such as a linear increase in current with concentration at lower concentrations. tubitak.gov.tr The amount of adsorbed substance, or surface excess (Γ), can be determined from chronocoulometric data by analyzing Q-t¹/² graphs. tubitak.gov.tr The surface excess values are calculated from the charge due to the adsorbed species (Qads) using the equation Qads = nFAΓ, where n is the number of electrons, F is the Faraday constant, and A is the electrode area. tubitak.gov.tr

Electron Transfer Coefficients

The electron transfer coefficient (α) is another important kinetic parameter that describes the symmetry of the energy barrier for the electrode reaction. For 2'-halogenated derivatives of N,N-dimethyl-4-aminoazobenzene, the transfer coefficients for the electron transfer have been determined. nih.gov In the electro-oxidation of resorcinol at a modified carbon paste electrode, the electron transfer coefficient was estimated to be 0.76. nih.gov For the electro-oxidation of 4-aminophenazone, an anodic electron transfer rate constant (kₒₓ) of 2.316 x 10³ s⁻¹ was calculated. researchgate.net

Electrochemical Studies in Corrosion Inhibition

The electrochemical behavior of 4-Aminoazobenzene hydrochloride as a corrosion inhibitor is a subject of scientific investigation, primarily understood through studies of its molecular analogues and related aromatic amines. While specific electrochemical data for 4-Aminoazobenzene hydrochloride is not extensively available in publicly accessible literature, the behavior of similar organic compounds provides significant insight into its probable mechanisms of action. These studies collectively suggest that 4-Aminoazobenzene hydrochloride likely functions as a mixed-type inhibitor, influencing both the anodic and cathodic reactions of the corrosion process.

The corrosion potential (Ecorr) in the presence of these inhibitors often shows a slight displacement, but generally not significant enough to classify them as purely anodic or cathodic inhibitors. The change in Tafel slopes (βa and βc) upon the addition of the inhibitor can provide further information on the inhibition mechanism. For many organic inhibitors, including those structurally similar to 4-Aminoazobenzene, the Tafel slopes are often found to be approximately constant and independent of the inhibitor concentration. This suggests that the inhibitor adsorbs onto the metal surface without altering the fundamental mechanism of the corrosion process.

The inhibition efficiency (IE%) of these compounds is observed to increase with increasing concentration, which is attributed to greater surface coverage by the inhibitor molecules at higher concentrations. This relationship is a key aspect of their performance as corrosion inhibitors.

To illustrate the typical electrochemical parameters observed for a related compound, the following table presents data for a synthesized 4-aminoantipyrine (B1666024) derivative, which shares structural similarities with 4-Aminoazobenzene, in a 1.0 M HCl solution.

Table 1: Potentiodynamic Polarization Parameters for a 4-Aminoantipyrine Derivative on Mild Steel in 1.0 M HCl

| Concentration (M) | Ecorr (mV vs. SCE) | Icorr (μA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |

| Blank | -470 | 1150 | 75 | 125 | - |

| 1 x 10⁻⁵ | -475 | 450 | 78 | 120 | 60.9 |

| 5 x 10⁻⁵ | -480 | 250 | 80 | 118 | 78.3 |

| 1 x 10⁻⁴ | -485 | 150 | 82 | 115 | 87.0 |

| 5 x 10⁻⁴ | -490 | 80 | 85 | 112 | 93.0 |

Data is illustrative and based on a study of a 4-aminoantipyrine derivative, not 4-Aminoazobenzene hydrochloride.

The data clearly shows a decrease in corrosion current density and an increase in inhibition efficiency with higher concentrations of the inhibitor. The relatively stable values of the Tafel slopes support the notion of a mixed-inhibition mechanism where the inhibitor blocks the corrosion reactions by adsorbing onto the surface.

Electrochemical impedance spectroscopy (EIS) studies on similar aromatic amine inhibitors further corroborate these findings. The Nyquist plots for inhibited systems typically show an increase in the diameter of the capacitive loop with increasing inhibitor concentration. This indicates an increase in the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. The decrease in the double-layer capacitance (Cdl) values with increasing inhibitor concentration is attributed to the replacement of water molecules at the metal/solution interface by the organic inhibitor molecules, which have a lower dielectric constant. This adsorption process forms a protective layer that hinders the corrosion process.

Biological Activity, Metabolism, and Toxicological Mechanisms

Allergenic Properties and Sensitization Mechanisms

Induction of Allergic Reactions and Contact Dermatitis

4-Aminoazobenzene (B166484) is recognized as a contact allergen capable of inducing allergic skin reactions. ontosight.aichemotechnique.se Exposure to this chemical can lead to allergic contact dermatitis, with symptoms typically appearing several days after contact. nih.gov The characteristic signs of this delayed-type hypersensitivity reaction include redness, swelling, itching, and the formation of fluid-filled blisters. nih.gov Patch testing with 4-aminoazobenzene is used to confirm sensitization in individuals suspected of having an allergy to this compound or related azo dyes. ontosight.aichemotechnique.se It is considered an indicator allergen for sensitivity to a range of azo dyes.

The compound is found in a variety of products, which can serve as sources of exposure. These include yellow pigments and inks, such as those used in inkjet printers, as well as lacquers, varnishes, waxes, and oil stains. chemotechnique.senih.gov It has also been used in insecticides and as an intermediate in the manufacturing of other dyes. chemotechnique.sechemicalbook.com

Cross-Reactivity with Related Compounds (e.g., p-Phenylenediamine)

Significant cross-reactivity exists between 4-aminoazobenzene and other "para-amino" compounds, most notably p-Phenylenediamine (B122844) (PPD). This phenomenon means that an individual sensitized to 4-aminoazobenzene may also experience an allergic reaction upon exposure to PPD, and vice-versa. The chemical similarity, particularly the presence of an amino group in the para position of a benzene (B151609) ring, is the basis for this cross-sensitization.

A retrospective analysis of patch test data from 1995 to 1999 revealed that among patients tested with a special panel of "para-amino" compounds, positive reactions were most frequent to p-aminoazobenzene (16.2%) and p-phenylenediamine (14.1%). The study found a high degree of concordance between reactions to these substances. It was observed that the stronger the positive test reaction to p-phenylenediamine, the more frequently additional positive reactions to other related compounds, including p-aminoazobenzene, were seen. This suggests that sensitization to one compound can broaden the spectrum of allergic sensitivity to a group of structurally related chemicals.

Due to this extensive cross-reactivity, there is no single reliable marker substance for "para-amino" compound allergy. Therefore, a screening approach using several compounds from this group is often necessary to accurately determine an individual's specific spectrum of allergic contact sensitization.

Below is a table of compounds that have shown cross-reactivity with 4-Aminoazobenzene.

| Compound Name | Relationship |

| p-Phenylenediamine | High cross-reactivity |

| p-Toluylenediamine | Cross-reactivity observed |

| 4,4'-Diaminodiphenylmethane | Cross-reactivity observed |

| Disperse Orange 3 | Cross-reactivity observed |

| p-Aminophenol | Cross-reactivity observed |

Investigation of Systemic Toxicity

Investigations into the systemic toxicity of 4-aminoazobenzene have primarily focused on its carcinogenic potential. ontosight.ai The International Agency for Research on Cancer (IARC) has classified p-Aminoazobenzene as a substance that can cause cancer. nih.gov Animal studies have demonstrated its ability to induce tumors. Oral administration to rats has been shown to produce liver tumors, while skin application has resulted in epidermal tumors. nih.gov

Further studies in mice have confirmed its hepatocarcinogenic (liver cancer-causing) properties. nih.gov Administration of 4-aminoazobenzene via intraperitoneal injection led to the development of hepatomas in a significant percentage of male mice. nih.gov These findings highlight the liver as a primary target organ for the systemic toxic effects of this compound following exposure. Symptoms of acute systemic exposure can include methemoglobinemia, leading to cyanosis (bluish discoloration of the skin, lips, and nails), headache, and dizziness. noaa.gov Chronic exposure carries the risk of carcinogenicity. noaa.gov The compound is classified as toxic if swallowed and may cause cancer. chemos.de

Biochemical Interactions and Cellular Effects

Modulation of Cell Signaling Proteins and Receptors